molecular formula C11H17O2P B5680691 (3-methylbutyl)phenylphosphinic acid

(3-methylbutyl)phenylphosphinic acid

Cat. No. B5680691
M. Wt: 212.22 g/mol
InChI Key: GMPNQRWOLIZKFX-UHFFFAOYSA-N
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Description

(3-methylbutyl)phenylphosphinic acid, also known as MPAA, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. MPAA is a phosphinic acid derivative that has been synthesized using different methods.

Scientific Research Applications

Esterification and Amidation in Phosphinic Acids

The use of (3-methylbutyl)phenylphosphinic acid and similar phosphinic acids in esterification processes has been studied. For instance, the esterification of phenylphosphinic acids with simple alcohols in the presence of propylphosphonic anhydride (T3P®) was found to be efficient, indicating the potential for diverse chemical applications (Jablonkai et al., 2014).

Complexation of Metal Ions

Research has explored the complexation of metal ions with ligands containing (3-methylbutyl)phenylphosphinic acid derivatives. These studies have significant implications in the field of radiopharmaceuticals, particularly in the development of efficient Ga(3+) chelators (Šimeček et al., 2012).

Synthesis of Esters and Amides

In another study, different methods for synthesizing n-butyl ester and n-butylamide of methyl-phenylphosphinic acid were explored. This research provides insights into practical and environmentally friendly approaches for producing these compounds (Kiss et al., 2016).

Development of Coordination Complexes

The synthesis of various coordination complexes using (3-methylbutyl)phenylphosphinic acid derivatives has been studied. These complexes have applications in fields such as catalysis and material science, as evidenced by the characterization of nickel(II) and cobalt(II) complexes (Sağlam et al., 2010).

Catalysis in Organic Synthesis

Phenylphosphinic acid, a close relative of (3-methylbutyl)phenylphosphinic acid, has been used as a catalyst in the synthesis of dihydropyrimidinones. This indicates its potential utility in facilitating various organic reactions (Alinezhad et al., 2016).

Corrosion Inhibition

Studies have been conducted on derivatives of (3-methylbutyl)phenylphosphinic acid as corrosion inhibitors. The evaluation of these compounds' efficiency in protecting materials like steel from corrosion offers potential industrial applications (Djenane et al., 2019).

Thermal and Processing Stabilizers

Research on poly(3-hydroxybutyrate) blending with compounds related to (3-methylbutyl)phenylphosphinic acid, such as tannic acid, has shown potential for improving thermal stability and processing of biodegradable polymers (Auriemma et al., 2015).

properties

IUPAC Name

3-methylbutyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNQRWOLIZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbutyl)phenylphosphinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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